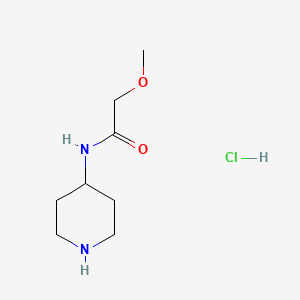

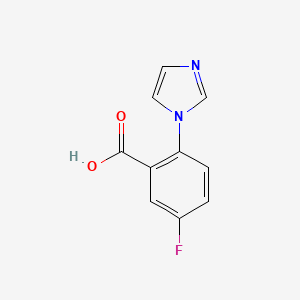

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Übersicht

Beschreibung

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research. It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

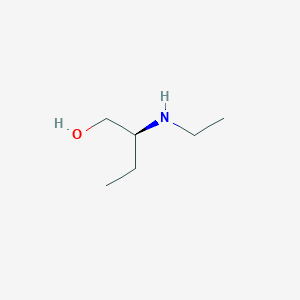

The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl . Its molecular weight is 258.70 .Physical And Chemical Properties Analysis

The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl, and its molecular weight is 258.70 .Wissenschaftliche Forschungsanwendungen

-

Urease Inhibition

- Field: Medicinal and Pharmaceutical Chemistry

- Application: This compound has been synthesized and investigated for its potential as a urease inhibitor . Urease is a nickel-dependent enzyme found in various life forms, which catalyzes the breakdown of urea into ammonia and carbamate .

- Method: Derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and investigated for urease inhibition by in vitro inhibition assays .

- Results: The results showed that certain derivatives are active inhibitors, having IC50 values lower than the standard thiourea . These compounds also exhibited good biocompatibility in human blood cells .

-

Kinase Inhibition

- Field: Biochemical Research

- Application: Although not the intended target, this compound showed significant activity on the kinase p70S6Kβ .

- Method: The compound was tested for its inhibitory potency on the intended target kinase, MPS1 .

- Results: The compound did not show the expected inhibitory potency on MPS1, but it did show significant activity on the kinase p70S6Kβ .

- Proteomics Research

- Field: Biochemistry

- Application: This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method: The specific methods of application in proteomics research can vary widely, but typically involve the use of this compound in various biochemical assays and experiments .

- Results: The outcomes of these studies can also vary widely, depending on the specific research goals .

Eigenschaften

IUPAC Name |

3-methyl-1-(3-nitropyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10;/h2-4,8,11H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAFYEACRZEIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)

![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)

![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)